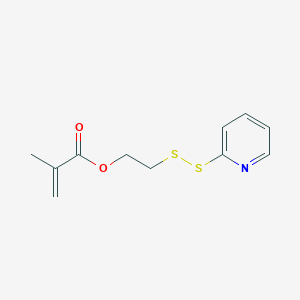

Pyridyl disulfide ethyl methacrylate

CAS No.: 910128-59-5

Cat. No.: VC7853121

Molecular Formula: C11H13NO2S2

Molecular Weight: 255.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 910128-59-5 |

|---|---|

| Molecular Formula | C11H13NO2S2 |

| Molecular Weight | 255.4 g/mol |

| IUPAC Name | 2-(pyridin-2-yldisulfanyl)ethyl 2-methylprop-2-enoate |

| Standard InChI | InChI=1S/C11H13NO2S2/c1-9(2)11(13)14-7-8-15-16-10-5-3-4-6-12-10/h3-6H,1,7-8H2,2H3 |

| Standard InChI Key | SNURDPBGDLYVRE-UHFFFAOYSA-N |

| SMILES | CC(=C)C(=O)OCCSSC1=CC=CC=N1 |

| Canonical SMILES | CC(=C)C(=O)OCCSSC1=CC=CC=N1 |

Introduction

Synthesis and Characterization

Atom Transfer Radical Polymerization (ATRP)

PDSEMA is synthesized via atom transfer radical polymerization (ATRP), a method renowned for its control over molecular weight and polymer architecture. A representative protocol involves:

-

Initiator: A pyridyl disulfide-functionalized ATRP initiator.

-

Catalyst System: Cu(I)/Cu(II) with 2,2’-bipyridine as a ligand.

-

Solvent: Methanol-water mixtures to balance monomer solubility and reaction kinetics .

Key Data:

| Parameter | Value | Method |

|---|---|---|

| Number-average Mn | 13.0 kDa | ¹H NMR |

| Polydispersity Index (Ð) | 1.12 | Gel Permeation Chromatography (GPC) |

| Conversion Rate | >90% in <5 minutes (DMSO) | Kinetic Studies |

Polymerizations in dimethyl sulfoxide (DMSO) achieved rapid conversions but faced challenges in controllability. Methanol-based systems reduced reaction rates but introduced turbidity at ~60% conversion, attributed to polymer precipitation .

End-Group Functionalization

The pyridyl disulfide end-group enables post-polymerization modifications. For example, conjugation to thiol-containing biomolecules like siRNA achieves >97% efficiency, as validated by polyacrylamide gel electrophoresis (PAGE) .

Chemical Properties and Reactivity

Thiol-Disulfide Exchange

The pyridyl disulfide group reacts with thiols (e.g., cysteine residues, glutathione) via dynamic exchange, forming new disulfide linkages. This reaction is pH- and concentration-dependent, with optimal rates observed at physiological pH (7.4) .

Mechanism:

The released pyridine-2-thione (λ = 343 nm) serves as a spectroscopic marker for reaction progress .

Redox-Responsive Behavior

In reducing environments (e.g., intracellular glutathione concentrations of 2–10 mM), PDSEMA-based polymers undergo disulfide cleavage, facilitating targeted payload release:

| Reducing Agent | Concentration | Cleavage Time |

|---|---|---|

| DTT | 10 mM | 2 hours |

| Glutathione | 5 mM | 24 hours |

This property is exploited in tumor-targeted therapies, where the tumor microenvironment’s redox potential triggers drug release .

Applications in Biomedical Engineering

Drug Delivery Systems

PDSEMA-based copolymers form nanogels or micelles that encapsulate hydrophobic drugs. For instance:

-

Doxorubicin Load Capacity: Up to 15 wt% achieved via hydrophobic interactions.

-

Release Profile: <10% leakage at pH 7.4; >80% release under 10 mM glutathione .

siRNA Conjugation

PDSEMA’s disulfide group enables covalent attachment to siRNA, enhancing cellular uptake and endosomal escape. In HeLa cells, PDSEMA-siRNA conjugates demonstrated:

-

Cellular Uptake: >90% efficiency via clathrin-mediated endocytosis.

Conjugation Workflow:

-

Polymer Synthesis: ATRP with PDSEMA and glycopolymer monomers.

-

siRNA Thiolation: Introduce free thiols via Traut’s reagent.

-

Conjugation: Incubate thiolated siRNA with PDSEMA polymer (1:1 molar ratio, 4 hours, 25°C) .

Surface Patterning

Microcontact printing of PDSEMA polymers on gold surfaces creates bioactive patterns for biosensors. The disulfide-gold affinity drives self-assembly, enabling spatially controlled biomolecule immobilization .

Comparative Analysis with Similar Monomers

| Monomer | Reactivity | Applications | Limitations |

|---|---|---|---|

| PDSEMA | High | Drug delivery, siRNA | Steric hindrance |

| Disulfide diacrylate | Moderate | Hydrogels | Slow degradation |

| Pyridyl disulfide acrylate | High | Surface coatings | Limited solubility |

PDSEMA’s balance of reactivity and controllability positions it as a preferred choice for redox-responsive systems .

Future Perspectives

-

Dual-Responsive Systems: Integrate PDSEMA with pH- or temperature-sensitive monomers for multi-stimuli responsiveness.

-

Clinical Translation: Scale-up ATRP processes under GMP standards for preclinical trials.

-

Advanced Characterization: Develop in situ NMR techniques to monitor disulfide exchange kinetics in real time.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume